Benzo(a)pyrene-7,8-diol Benzo(a)pyrene-7,8-diol A metabolite of Benzopyrene. Benzopyrene is a carcinogenic component of tobacco smoke implicated in lung cancer.
Brand Name: Vulcanchem
CAS No.: 57303-99-8
VCID: VC21329756
InChI: InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H
SMILES: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2
Molecular Formula: C20H12O2
Molecular Weight: 284.3 g/mol

Benzo(a)pyrene-7,8-diol

CAS No.: 57303-99-8

Cat. No.: VC21329756

Molecular Formula: C20H12O2

Molecular Weight: 284.3 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Benzo(a)pyrene-7,8-diol - 57303-99-8

CAS No. 57303-99-8
Molecular Formula C20H12O2
Molecular Weight 284.3 g/mol
IUPAC Name benzo[a]pyrene-7,8-diol
Standard InChI InChI=1S/C20H12O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,21-22H
Standard InChI Key FWKXMJCJEOUXDE-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5O)O)C=C2

Chemical Identity and Properties

Nomenclature and Identification

Benzo(a)pyrene-7,8-diol is identified in chemical databases with specific identifiers and is known by several synonyms in scientific literature. The compound has been cataloged in the PubChem database with a unique Chemical Identifier (CID) of 42267 . It is recognized by multiple synonyms including Benzo(a)pyrene-7,8-diol, Benzo[a]pyrene-7,8-diol, 7,8-Dihydroxybenzo[a]pyrene, and 7,8-Dihydroxybenzo(a)pyrene . The compound is also associated with the registry number 57303-99-8, which serves as a unique identifier in chemical databases and regulatory documentation .

Physical and Chemical Properties

Benzo(a)pyrene-7,8-diol possesses specific physical and chemical characteristics that influence its biological activity and environmental fate. The molecular weight of the compound is 284.3 g/mol as computed by PubChem 2.2 . This metabolite belongs to the class of compounds known as pyrenes, which are polycyclic aromatic hydrocarbons consisting of four fused benzene rings . The compound features two hydroxyl groups at positions 7 and 8 of the benzo(a)pyrene skeleton, which significantly alters the chemical reactivity and biological properties compared to the parent compound.

Structural Variants and Isomers

There are several important structural variants of benzo(a)pyrene-7,8-diol that differ in stereochemistry and oxidation state. The compound exists in two stereoisomeric forms: the trans-isomer (benzo(a)pyrene-trans-7,8-dihydrodiol) and the cis-isomer (benzo(a)pyrene-cis-7,8-dihydrodiol) . The trans-isomer has been more extensively studied due to its significance in carcinogenesis pathways. The cis variant (PubChem CID: 9543349) has a molecular weight of 286.3 g/mol and is also classified as a member of pyrenes . The stereochemistry of these isomers plays a crucial role in determining their biological activities and metabolic fates.

Metabolic Pathways and Formation

Enzymatic Formation from Benzo(a)pyrene

The formation of benzo(a)pyrene-7,8-diol occurs through a series of enzymatic reactions that begin with the parent compound benzo(a)pyrene. The metabolic conversion follows a well-characterized pathway involving three distinct enzymatic steps . The first step involves stereospecific oxygenation at the 7,8 double bond of benzo(a)pyrene, catalyzed by mixed-function oxidases, resulting in the formation of essentially a single enantiomer of 7,8-epoxide . This high degree of stereoselectivity in the initial oxidation is crucial for subsequent metabolic steps and ultimately influences the biological activity of downstream metabolites.

Sequential Metabolic Transformations

Following the initial epoxidation, the second step involves hydration of the 7,8-epoxide by the enzyme epoxide hydratase, yielding an optically pure (-) trans-7,8-diol . This hydration reaction represents a critical metabolic transformation that determines the stereochemistry of the resulting diol. The third step involves stereoselective oxygenation by mixed-function oxidases at the 9,10 double bond of the (-) trans-7,8-diol, producing optically active r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene and r-7,t-8-dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene in a ratio of approximately 10 to 1 . These sequential transformations highlight the complex metabolic fate of benzo(a)pyrene and the importance of stereochemistry in determining the biological activities of its metabolites.

Alternative Metabolic Routes

A novel metabolic pathway for benzo(a)pyrene-7,8-diol involves its oxidation to yield benzo(a)pyrene-7,8-dione (BPQ), a reaction catalyzed by dihydrodiol dehydrogenase (DD) . This alternative route represents an important pathway in the metabolism of polycyclic aromatic hydrocarbons, involving the oxidation of non-K-region trans-dihydrodiols to yield o-quinones . The resulting quinone metabolite demonstrates distinct biological activities compared to the parent diol, including enhanced genotoxic properties, highlighting the significance of metabolic diversification in determining the toxicological profile of environmental pollutants.

Biological Activities and Toxicological Significance

Neurotoxicity and Cognitive Effects

Recent research has revealed significant neurotoxic properties of benzo(a)pyrene-7,8-diol, particularly its association with cognitive impairment. Studies have detected 7,8-diol-B(a)P in serum at levels associated with observable cognitive impairment, suggesting its potential role as a biomarker for benzo(a)pyrene-induced neurotoxicity . The metabolite has been measured in brain tissues from experimental animals exposed to doses as low as 0.2 mg/kg of benzo(a)pyrene, with the relative level in the cerebral cortex decreasing from 9% at 0.2 mg/kg to 3% at higher doses (2–200 mg/kg) . These findings highlight the ability of this metabolite to cross the blood-brain barrier and potentially exert neurotoxic effects.

Genotoxicity and DNA Damage

The genotoxic potential of benzo(a)pyrene metabolites is well established, with benzo(a)pyrene-7,8-diol serving as a precursor to highly reactive species capable of causing DNA damage. The oxidation product of this diol, benzo(a)pyrene-7,8-dione (BPQ), has been demonstrated to cause concentration-dependent strand scission in DNA in the presence of NADPH and copper ions . This DNA damage appears to be mediated by reactive oxygen species (ROS), as evidenced by the preventive effect of catalase and hydroxyl radical scavengers . The potent DNA-damaging capability of these metabolites underscores their significance in the carcinogenic process.

Mutagenicity

The mutagenic properties of benzo(a)pyrene metabolites contribute significantly to their carcinogenic potential. BPQ, derived from benzo(a)pyrene-7,8-diol, has been identified as a direct-acting mutagen in the Ames test using multiple Salmonella typhimurium tester strains (TA97a, TA98, TA100, TA102, and TA104) . While BPQ demonstrated mutagenic activity, it was found to be 10-5500-fold less efficient as a mutagen compared to (+/-)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene . This difference in mutagenic potency reflects the complex relationship between chemical structure and biological activity among benzo(a)pyrene metabolites.

Comparative Analysis of Benzo(a)pyrene Metabolites

Structural Comparison of Key Metabolites

Different metabolites of benzo(a)pyrene exhibit varying physical, chemical, and biological properties based on their structural characteristics. Table 1 presents a comparative analysis of key benzo(a)pyrene metabolites:

MetaboliteMolecular Weight (g/mol)Structure TypeKey CharacteristicsReference
Benzo(a)pyrene-7,8-diol284.3DiolIntermediate metabolite, precursor to diol epoxides
Benzo(a)pyrene-trans-7,8-dihydrodiol286.3DihydrodiolTrans stereochemistry, major metabolic pathway
Benzo(a)pyrene-cis-7,8-dihydrodiol286.3DihydrodiolCis stereochemistry, minor metabolic pathway
Benzo(a)pyrene-7,8-dione (BPQ)Not specifiedQuinoneOxidation product, direct-acting mutagen

Biological Activity Comparison

The biological activities of benzo(a)pyrene metabolites vary considerably, with significant implications for their toxicological profiles. Table 2 summarizes the comparative biological activities of key metabolites:

MetaboliteGenotoxicityMutagenicityNeurotoxicityOther Biological EffectsReference
Benzo(a)pyrene-7,8-diolIndirect (precursor)Indirect (precursor)Associated with cognitive impairmentPrecursor to ultimate carcinogen
Benzo(a)pyrene-7,8-dione (BPQ)Direct DNA strand scissionDirect-acting mutagen (Ames test)Not specifiedMore potent chemical nuclease than BPDE
r-7,t-8-dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyreneHighVery highNot specifiedMajor diol epoxide formed
r-7,t-8-dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyreneHighHighNot specifiedMinor diol epoxide formed

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